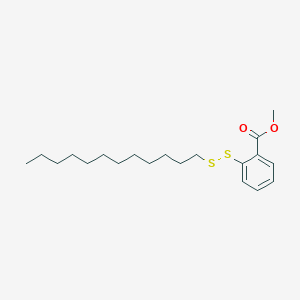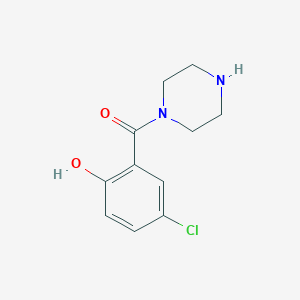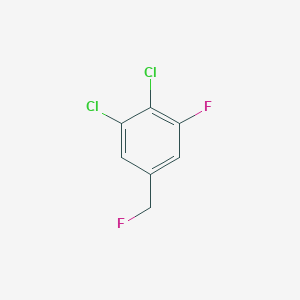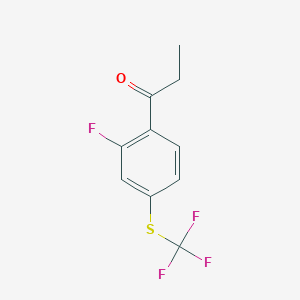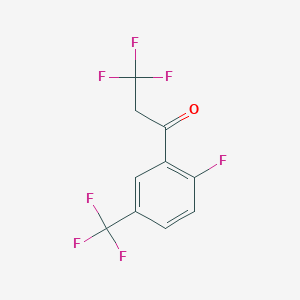
3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often uses reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols.
Substitution: Formation of various substituted aromatic compounds with trifluoromethyl groups.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance binding affinity to enzymes and receptors, leading to potent biological effects. The trifluoromethyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-phenyl-2-propanone: Another trifluoromethyl ketone with similar chemical properties.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: A related compound with trifluoromethyl groups and a diketone structure.
2,2,2-Trifluoroethyl iodide: A simpler trifluoromethyl compound used in various chemical reactions.
Uniqueness: 3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one stands out due to its multiple trifluoromethyl groups and the presence of both aromatic and ketone functionalities. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H5F7O |
|---|---|
Peso molecular |
274.13 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H5F7O/c11-7-2-1-5(10(15,16)17)3-6(7)8(18)4-9(12,13)14/h1-3H,4H2 |
Clave InChI |
KFQVQVWIODJODO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




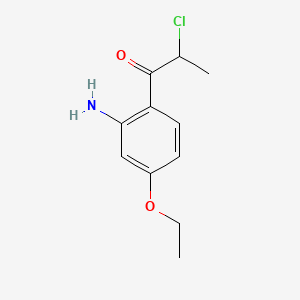

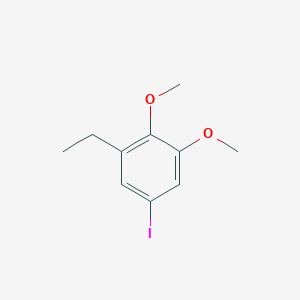

![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)


